4-Amino-6-chloro-5-methoxypyrimidine
Overview
Description
4-Amino-6-chloro-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Innovation
4-Amino-6-chloro-5-methoxypyrimidine (ACMP) plays a significant role in synthetic chemistry. It is prepared by methoxylation of 2-amino-4-chloropyrimidine, which is derived from isocytosine. Its synthesis has been optimized for industrial production due to its low cost, easy process, and high yields, making it valuable for large-scale applications (Ju Xiu-lian, 2009).
Solubility and Thermodynamics
The solubility of ACMP in various organic solvents has been extensively studied. This research is crucial for understanding its behavior in different mediums, which is essential for its application in various chemical processes. The study provides detailed insights into the solubility trends and thermodynamic properties of ACMP in different solvents (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Spectroscopic Analysis
Detailed spectroscopic analysis, including infrared, Raman, NMR, and UV spectra of ACMP, offers critical insights into its molecular structure. Such studies are fundamental in understanding the compound's chemical properties and behavior under various conditions. This research is pivotal for applications in materials science and pharmaceuticals (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).
Antimicrobial Applications
A study on the condensation of ACMP with aromatic aldehydes resulted in Schiff base pyrimidine derivatives. These compounds exhibited potent antibacterial and antifungal activities, indicating ACMP's potential use in developing new antimicrobial agents. Such applications are significant in addressing the growing need for new antimicrobials due to increasing drug resistance (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).
Chemical Reactivity and Molecular Interactions
Understanding the chemical reactivity of ACMP and its interactions with other molecules is essential for its application in synthetic chemistry. Studies focusing on its reactivity and the formation of various derivatives provide valuable insights for its use in creating new compounds with potential applications in various fields (S. Sengmany, E. L. Gall, Eric Léonel, 2011).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known to be a major metabolite formed in the degradation of chlorimuron-ethyl , a pre- and post-emergence herbicide used for the control of important broad-leaved weeds in soybean and maize .
Mode of Action
It is, however, involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in carbon–carbon bond formation processes .
Result of Action
Its role as a metabolite in the degradation of chlorimuron-ethyl suggests it may contribute to the herbicidal activity of this compound.
Properties
IUPAC Name |
6-chloro-5-methoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZJNHQPBMCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198229 | |
Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-41-7 | |
Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-methoxypyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTV46J7E54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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